molecular formula C10H9N B6226553 (2E)-3-(4-methylphenyl)prop-2-enenitrile CAS No. 35121-93-8

(2E)-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B6226553
CAS No.: 35121-93-8
M. Wt: 143.2
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Description

(2E)-3-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group attached to a propenyl chain, which is further substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The propenyl chain can undergo electrophilic substitution reactions, particularly at the β-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: 3-(4-methylphenyl)propanoic acid

    Reduction: 3-(4-methylphenyl)propan-1-amine

    Substitution: 3-bromo-3-(4-methylphenyl)prop-2-enenitrile

Scientific Research Applications

(2E)-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-3-(4-methylphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the propenyl chain can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenylprop-2-enenitrile
  • (2E)-3-(4-chlorophenyl)prop-2-enenitrile
  • (2E)-3-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

(2E)-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

35121-93-8

Molecular Formula

C10H9N

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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